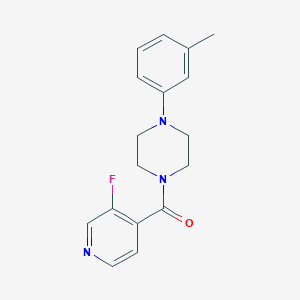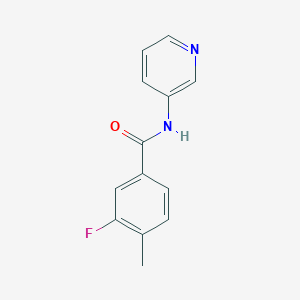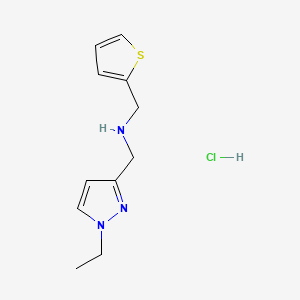
1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with 3-methylphenylpiperazine under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or DMF at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine
- 1-(3-Bromopyridine-4-carbonyl)-4-(3-methylphenyl)piperazine
- 1-(3-Iodopyridine-4-carbonyl)-4-(3-methylphenyl)piperazine
Uniqueness
1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C17H18FN3O |
|---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
(3-fluoropyridin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18FN3O/c1-13-3-2-4-14(11-13)20-7-9-21(10-8-20)17(22)15-5-6-19-12-16(15)18/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
SUFWQGBCKXXSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B12237652.png)
![1-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12237654.png)
![2-(2-methoxyphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12237656.png)

![2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine](/img/structure/B12237658.png)
![2-Tert-butyl-4-ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12237660.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12237664.png)
![N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12237671.png)
![5-Fluoro-2,4-dimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12237682.png)

![2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12237689.png)
![4-Cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12237692.png)
![3-Tert-butyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12237697.png)
![2-{[3-Carbamoyl-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2-phenylacetic acid](/img/structure/B12237701.png)
